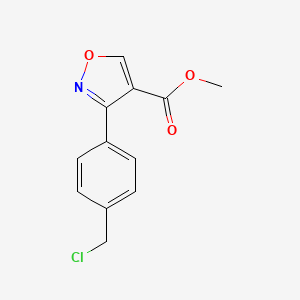

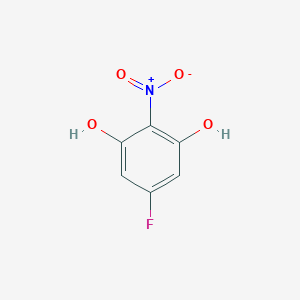

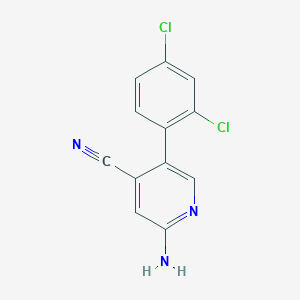

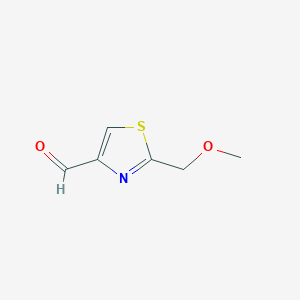

![molecular formula C14H15ClN4 B1390268 [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amin-Hydrochlorid CAS No. 1185294-93-2](/img/structure/B1390268.png)

[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amin-Hydrochlorid

Übersicht

Beschreibung

“[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1185294-93-2. It has a molecular weight of 274.75 . The IUPAC name for this compound is [3- (2-methylpyrazolo [1,5-a]pyrimidin-7-yl)phenyl]methanamine hydrochloride .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine based compounds can be achieved through a copper-catalyzed approach . This involves the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . The strategy affords a series of glycohybrids with diverse stereochemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13 (18 (14)17-10)12-4-2-3-11 (8-12)9-15;/h2-8H,9,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H15ClN4 and a molecular weight of 274.75 g/mol .Wirkmechanismus

[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride works by inhibiting the enzyme phosphodiesterase 4D (PDE4D). PDE4D is involved in the regulation of inflammatory responses. By inhibiting PDE4D, [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride reduces inflammation and pain.

Biochemical and Physiological Effects

[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride has been shown to reduce inflammation and pain in animal models and in human clinical trials. It has also been found to have anti-inflammatory and anti-oxidant effects. Additionally, [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride has been studied for its potential to treat other medical conditions such as asthma, COPD, and Alzheimer’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride in laboratory experiments include its availability and ease of synthesis. Additionally, [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride is a small molecule inhibitor of PDE4D, making it a good target for research. The limitations of using [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride in laboratory experiments include its potential toxicity and the fact that it is a relatively new compound, so its effects are still being studied.

Zukünftige Richtungen

1. Further research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat other medical conditions such as asthma, COPD, and Alzheimer’s disease.

2. Studies to determine the optimal dosage and side effects of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride.

3. Research into the mechanism of action of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride and its effects on other enzymes and pathways.

4. Studies to determine the long-term safety and efficacy of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride.

5. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride as a preventative treatment for inflammatory diseases.

6. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride as a treatment for other types of pain.

7. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride as an adjuvant therapy for cancer.

8. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat neurological disorders.

9. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat autoimmune diseases.

10. Research into the potential of [3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride to treat metabolic disorders.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amin-Hydrochlorid” hat die CAS-Nummer: 1185294-93-2 und ein Molekulargewicht von 274,75 . Seine lineare Formel lautet C14H15ClN4 .

Pharmazeutische Prüfung

Diese Verbindung ist für pharmazeutische Tests verfügbar . Hochwertige Referenzstandards werden verwendet, um genaue Ergebnisse zu gewährleisten .

Östrogenrezeptor-Antagonist

Obwohl es keinen direkten Bezug zu der Verbindung gibt, ist es erwähnenswert, dass ähnliche Pyrazolo[1,5-a]pyrimidin-Derivate bei der Entwicklung von Östrogenrezeptor-Antagonisten eingesetzt wurden . Beispielsweise ist PHTPP ein selektiver Östrogenrezeptor β (ERβ)-Voll-Antagonist mit einer 36-fachen Selektivität für ERβ gegenüber ERα .

CDK2-Inhibitoren

Auch hier gilt: Obwohl es keinen direkten Bezug zu Ihrer Verbindung gibt, haben andere Pyrazolo[1,5-a]pyrimidin-Derivate eine signifikante inhibitorische Aktivität gegen CDK2 gezeigt . Dies deutet auf mögliche Anwendungen in der Krebsbehandlung hin .

PET-Ligand

Einige Pyrazolo[1,5-a]pyrimidin-Derivate wurden als potenzielle PET-Liganden bewertet . Dies deutet auf mögliche Anwendungen in der medizinischen Bildgebung hin .

Eigenschaften

IUPAC Name |

[3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13(18(14)17-10)12-4-2-3-11(8-12)9-15;/h2-8H,9,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYPZQDCUNBXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=CC(=C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185294-93-2 | |

| Record name | Benzenemethanamine, 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.